![molecular formula C13H12N4O4S B2860790 (Z)-4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobut-2-enoic acid CAS No. 402945-18-0](/img/structure/B2860790.png)

(Z)-4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobut-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

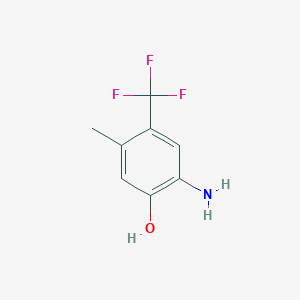

This compound contains a benzimidazole group, which is a type of heterocycle that is a key component in many functional molecules used in a variety of everyday applications . It also contains a thioacetyl group and a hydrazinyl group, which are common in many organic compounds.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD . These techniques could potentially be used to analyze the structure of this compound.Scientific Research Applications

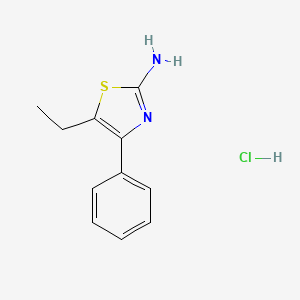

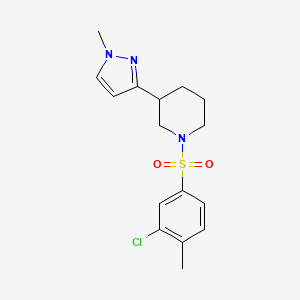

Synthesis of Novel Heterocyclic Compounds

El-Hashash et al. (2015) describe the synthesis of novel heterocyclic compounds using 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a related compound to (Z)-4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobut-2-enoic acid. This research showcases the utility of such compounds as key starting materials for creating a variety of heterocyclic derivatives, including pyridazinones and furanones, potentially useful in antibacterial applications. (El-Hashash et al., 2015)

Utility in Synthesizing Fused Heterocycles

Rizk (2012) focuses on the synthesis of various fused heterocycles and spiro compounds using 4-(4-Acetyl amino phenyl-4-oxobut-2-enoic acid, another closely related compound. This illustrates the potential of this compound in generating diverse and biologically significant heterocyclic compounds. (Rizk, 2012)

Antimicrobial Activity of Heterocyclic Compounds

The paper by El-Hashash et al. (2014) delves into the antimicrobial activities of compounds synthesized from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, similar in structure to the compound . This research suggests that compounds derived from such materials can possess significant antimicrobial properties, highlighting their potential in medical and pharmaceutical applications. (El-Hashash et al., 2014)

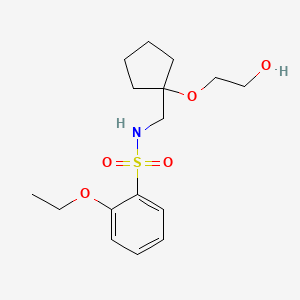

Applications in Coordination Chemistry and Sensing

Hasan et al. (2013) explore the synthesis and characterization of complexes containing carboxylato phenyl azo pentane 2,4-dione and 2,2′ bipyridine as ligands. These complexes display chromogenic and fluorogenic responses, which might be analogous to those of this compound in similar conditions, indicating potential applications in colorimetric and fluorometric sensing. (Hasan et al., 2013)

Future Directions

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of applications . They are often deployed in pharmaceuticals and agrochemicals .

Mode of Action

For instance, a Pd(II) complex derived from a similar compound showed antiangiogenic effects and promoted apoptosis .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their diverse range of applications .

Result of Action

For example, a Pd(II) complex derived from a similar compound exhibited excellent antiproliferative potency against the Ehrlich ascites carcinoma (EAC) cell line .

Properties

IUPAC Name |

(Z)-4-[2-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O4S/c18-10(5-6-12(20)21)16-17-11(19)7-22-13-14-8-3-1-2-4-9(8)15-13/h1-6H,7H2,(H,14,15)(H,16,18)(H,17,19)(H,20,21)/b6-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBFFYDSIIFSJA-WAYWQWQTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NNC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NNC(=O)/C=C\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2860707.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2860708.png)

![5-[(3-Chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2860710.png)

![2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2860714.png)

![3-methyl-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2860717.png)

![2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione](/img/structure/B2860719.png)

![N-([1,1'-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2860725.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2860726.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2860727.png)